1-(1H-pyrrol-2-yl)ethan-1-one oxime
CAS No.:
Cat. No.: VC16154137
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | (NE)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5+ |
| Standard InChI Key | NIJWUHUBFCJIHK-VMPITWQZSA-N |
| Isomeric SMILES | C/C(=N\O)/C1=CC=CN1 |
| Canonical SMILES | CC(=NO)C1=CC=CN1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—linked to an ethanone oxime moiety (-C(=N-OH)-CH₃). The oxime group introduces geometric isomerism, with the (NZ)-configuration confirmed by its IUPAC name: (NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 63547-59-1 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | (NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |
| SMILES | CC(=NO)C1=CC=CN1 |
| InChIKey | NIJWUHUBFCJIHK-YVMONPNESA-N |
The planar pyrrole ring and oxime group create a conjugated system, potentially enabling π-π interactions and metal coordination .
Spectroscopic and Physical Properties
While experimental data on its spectroscopic properties (e.g., IR, NMR) are scarce, analogies to similar oximes suggest:
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IR: A strong absorption band near 3200–3400 cm⁻¹ for the -OH group and 1650–1700 cm⁻¹ for the C=N stretch.
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NMR: Pyrrole protons (δ 6.0–7.0 ppm), methyl group (δ 2.0–2.5 ppm), and oxime proton (δ 8.0–10.0 ppm) .
Physical properties such as melting point, solubility, and stability remain uncharacterized, highlighting a critical research gap.
Synthesis and Reaction Mechanisms
Alternative Methods
Comparative Analysis with Precursor: 2-Acetylpyrrole
The oxime’s added hydroxylamine group enhances its nucleophilicity, making it a superior ligand for metal complexes compared to the ketone precursor .
Challenges and Future Directions
Knowledge Gaps
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Physicochemical Data: Melting point, solubility, and stability under varying conditions.
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Biological Activity: No screening data against pathogens or enzymes.
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Synthetic Optimization: Catalyst selection, green chemistry approaches.
Recommended Studies
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Structural Elucidation: X-ray crystallography to confirm geometry and intermolecular interactions.
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Computational Modeling: DFT studies to predict reactivity and spectroscopic behavior.
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Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme-inhibitory effects.
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